molecular formula C14H21N3O4 B6241738 tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate CAS No. 2411195-59-8

tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate

Cat. No. B6241738
CAS RN: 2411195-59-8
M. Wt: 295.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate, also known as TB-BDC, is a carboxylate ester of tert-butyl diazepane. It is a synthetic compound that has recently been studied for its potential applications in various scientific fields, including chemical synthesis, drug delivery, and biochemistry. TB-BDC is a small molecule that has been found to have a variety of favorable properties, such as being highly water-soluble, thermally stable, and relatively non-toxic. This makes it an attractive option for use in a variety of applications.

Scientific Research Applications

Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate has been studied for its potential applications in various scientific fields. One of the most promising applications is as a drug delivery system. tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate has been found to be a highly efficient and stable carrier for therapeutic agents, such as small molecules, peptides, and proteins. It has also been studied for its potential use as a prodrug, which is a compound that can be converted into an active drug by the body. Additionally, tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate has been studied for its potential use in chemical synthesis, as it has been found to be a useful reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate is not yet fully understood. However, it is believed to be related to its ability to form complexes with various molecules. It has been found to interact with a variety of molecules, such as small molecules, peptides, and proteins, forming stable complexes that can be used for drug delivery. Additionally, tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate is believed to be able to form complexes with other molecules, such as carbohydrates, which may have implications for its potential use in chemical synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate are not yet fully understood. However, it has been found to be non-toxic and relatively safe to use in laboratory experiments. Additionally, tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate has been found to be highly water-soluble and thermally stable, making it an attractive option for use in a variety of applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate in laboratory experiments is its high water solubility. This makes it an attractive option for use in a variety of applications, as it can be easily dissolved in water and other solvents. Additionally, tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate is thermally stable, meaning that it is not easily degraded by heat. This makes it an ideal choice for use in experiments that require high temperatures.
However, there are some limitations to using tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate in laboratory experiments. One of the major limitations is its relatively low reactivity. This means that it is not as reactive as other compounds, making it less suitable for use in chemical synthesis. Additionally, tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate has been found to form complexes with a variety of molecules, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate are still being explored. Some of the possible future directions for research include:
• Investigating the potential of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate as a prodrug for the delivery of therapeutic agents.
• Exploring the potential of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate as a reagent for chemical synthesis.
• Examining the biochemical and physiological effects of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate.
• Investigating the potential of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate as a drug delivery system.
• Studying the interactions between tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate and other molecules, such as carbohydrates.
• Developing new methods for the synthesis of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate.
• Investigating the potential of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate as a stabilizing agent for proteins and other biomolecules.
• Developing new methods for the delivery of tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate.

Synthesis Methods

Tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl diazepane with but-2-ynamido-5-oxo-1,4-diazepane-1-carboxylic acid. This reaction is typically carried out in an inert atmosphere at a temperature of around 80°C. The second step involves the hydrolysis of the intermediate product to form tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate. This reaction is typically carried out in aqueous solution at a temperature of around 70°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate involves the reaction of tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate with but-2-ynoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate", "but-2-ynoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate and DMAP in dichloromethane or DMF and stir for 10 minutes.", "Step 2: Add but-2-ynoic acid and DCC to the reaction mixture and stir under reflux conditions for 24 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and filter off the precipitated dicyclohexylurea.", "Step 4: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography using a suitable solvent system to obtain the desired product, tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate." ] }

CAS RN

2411195-59-8

Product Name

tert-butyl 6-(but-2-ynamido)-5-oxo-1,4-diazepane-1-carboxylate

Molecular Formula

C14H21N3O4

Molecular Weight

295.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.